molecular formula C20H22N2O4S B11001477 Methyl 4-({[3-(4-methoxyphenyl)thiomorpholin-4-yl]carbonyl}amino)benzoate

Methyl 4-({[3-(4-methoxyphenyl)thiomorpholin-4-yl]carbonyl}amino)benzoate

Cat. No.: B11001477
M. Wt: 386.5 g/mol
InChI Key: BKKGADICIDEFBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({[3-(4-methoxyphenyl)thiomorpholin-4-yl]carbonyl}amino)benzoate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a benzoate ester linked to a thiomorpholine ring substituted with a methoxyphenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[3-(4-methoxyphenyl)thiomorpholin-4-yl]carbonyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized by reacting a suitable amine with a thiol under controlled conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the thiomorpholine ring.

    Coupling with Benzoate Ester: The final step involves coupling the substituted thiomorpholine with a benzoate ester using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[3-(4-methoxyphenyl)thiomorpholin-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the benzoate ester, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Methoxyphenyl halides, EDCI, triethylamine.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-({[3-(4-methoxyphenyl)thiomorpholin-4-yl]carbonyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-({[3-(4-methoxyphenyl)thiomorpholin-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-({[3-(4-methoxyphenyl)thiomorpholin-4-yl]carbonyl}amino)benzoate
  • Methyl 3-amino-4-(thiomorpholin-4-yl)benzoate

Uniqueness

Methyl 4-({[3-(4-methoxyphenyl)thiomorpholin-4-yl]carbonyl}amino)benzoate is unique due to its specific substitution pattern and the presence of both a methoxyphenyl group and a thiomorpholine ring. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H22N2O4S

Molecular Weight

386.5 g/mol

IUPAC Name

methyl 4-[[3-(4-methoxyphenyl)thiomorpholine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C20H22N2O4S/c1-25-17-9-5-14(6-10-17)18-13-27-12-11-22(18)20(24)21-16-7-3-15(4-8-16)19(23)26-2/h3-10,18H,11-13H2,1-2H3,(H,21,24)

InChI Key

BKKGADICIDEFBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CSCCN2C(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.